molecular formula C6H10ClNO2 B13595540 Methyl4-(methylamino)but-2-ynoatehydrochloride

Methyl4-(methylamino)but-2-ynoatehydrochloride

Katalognummer: B13595540
Molekulargewicht: 163.60 g/mol
InChI-Schlüssel: MQUMALUJYCJNQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl4-(methylamino)but-2-ynoatehydrochloride is an organic compound with the molecular formula C6H10ClNO2 and a molecular weight of 163.6021 . This compound is known for its unique structure, which includes a methylamino group and a but-2-ynoate ester, making it a valuable intermediate in various chemical syntheses.

Vorbereitungsmethoden

The synthesis of Methyl4-(methylamino)but-2-ynoatehydrochloride typically involves the reaction of methylamine with but-2-ynoic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction. The resulting product is then purified through crystallization or other separation techniques .

Industrial production methods for this compound may involve large-scale reactions in reactors, followed by purification processes such as distillation or recrystallization to obtain the desired product in high purity .

Analyse Chemischer Reaktionen

Methyl4-(methylamino)but-2-ynoatehydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Methyl4-(methylamino)but-2-ynoatehydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of Methyl4-(methylamino)but-2-ynoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity and leading to changes in metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Eigenschaften

Molekularformel

C6H10ClNO2

Molekulargewicht

163.60 g/mol

IUPAC-Name

methyl 4-(methylamino)but-2-ynoate;hydrochloride

InChI

InChI=1S/C6H9NO2.ClH/c1-7-5-3-4-6(8)9-2;/h7H,5H2,1-2H3;1H

InChI-Schlüssel

MQUMALUJYCJNQM-UHFFFAOYSA-N

Kanonische SMILES

CNCC#CC(=O)OC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.